

Application Notes and Protocols for 2"-O-beta-L-galactopyranosylorientin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants such as Trollius ledebouri, Trollius chinensis, and Lophatherum gracile.[1][2][3][4][5][6] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly for its notable anti-inflammatory properties.[1][2][3] Research indicates that 2"-O-beta-L-galactopyranosylorientin exerts its effects by modulating key signaling pathways involved in the inflammatory response, making it a promising candidate for further investigation in the development of novel anti-inflammatory agents.[1] These application notes provide detailed protocols for the isolation, characterization, and evaluation of the anti-inflammatory activity of 2"-O-beta-L-galactopyranosylorientin.

Data Presentation Physicochemical Properties



Property	Value	Reference
Molecular Formula	C27H30O16	[2][6]
Molecular Weight	610.5 g/mol	[2][6]
CAS Number	861691-37-4	[2]
Appearance	Solid	[2]
Purity	≥98% (HPLC)	[2][6]
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C for long-term stability (≥ 4 years).[2]	[2]

In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory effects of 2"-O-beta-L-galactopyranosylorientin on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cells.



Cell Line	Mediator	Concentration of 2"-O-beta-L- galactopyrano sylorientin	Observed Effect	Reference
RAW 264.7	Nitric Oxide (NO)	100 - 200 μΜ	Decreased production	[7]
RAW 264.7	Interleukin-6 (IL- 6)	100 - 200 μΜ	Decreased production	[7]
RAW 264.7	Tumor Necrosis Factor-alpha (TNF-α)	100 - 200 μΜ	Decreased production	[7]
BV-2	Nitric Oxide (NO)	Not specified	Significantly inhibited production	[1]
BV-2	Tumor Necrosis Factor-alpha (TNF-α)	Not specified	Significantly inhibited production	[1]
BV-2	Interleukin-1beta (IL-1β)	Not specified	Markedly inhibited expression	[1]
BV-2	Inducible Nitric Oxide Synthase (iNOS)	Not specified	Markedly inhibited expression	[1]
BV-2	Cyclooxygenase- 2 (COX-2)	Not specified	Markedly inhibited expression	[1]

Experimental Protocols

Protocol 1: Extraction and Isolation of 2"-O-beta-L-galactopyranosylorientin from Trollius chinensis

Methodological & Application





This protocol is adapted from a general method for flavonoid extraction from Trollius chinensis. Further purification steps may be required to achieve high purity of the target compound.

Materials:

- · Dried flowers of Trollius chinensis
- 70% Ethanol
- Macroporous adsorption resin (e.g., D101)
- Deionized water
- Ethanol (various concentrations for elution)
- Rotary evaporator
- Freeze dryer

Procedure:

- Extraction:
 - 1. Grind the dried flowers of Trollius chinensis into a coarse powder.
 - 2. Reflux the powder with 10 times the volume of 70% ethanol for 2 hours.
 - 3. Repeat the extraction process two more times.
 - 4. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification:
 - 1. Dissolve the crude extract in deionized water.
 - 2. Apply the aqueous solution to a pre-treated macroporous adsorption resin column.
 - 3. Wash the column with deionized water to remove sugars and other polar impurities.



- 4. Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
- 5. Collect the fractions and monitor the presence of **2"-O-beta-L-galactopyranosylorientin** using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- 6. Combine the fractions containing the target compound.
- 7. Concentrate the combined fractions under reduced pressure.
- 8. Lyophilize the concentrated solution to obtain the purified **2"-O-beta-L-galactopyranosylorientin**.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the procedure to evaluate the effect of **2"-O-beta-L-galactopyranosylorientin** on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

- RAW 264.7 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- 2"-O-beta-L-galactopyranosylorientin
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well plates
- Microplate reader

Procedure:



· Cell Culture:

- 1. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
- 2. Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.

Treatment:

- 1. Pre-treat the cells with various concentrations of **2"-O-beta-L-galactopyranosylorientin** (e.g., 50, 100, 200 μ M) for 1 hour.
- 2. Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.
- Nitric Oxide Measurement (Griess Assay):
 - 1. After incubation, collect 100 µL of the cell culture supernatant from each well.
 - 2. Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
 - 3. Incubate at room temperature for 10 minutes.
 - 4. Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Protocol 3: Western Blot Analysis of NF-κB and ERK Signaling Pathways in BV-2 Microglia

This protocol details the investigation of the effect of **2"-O-beta-L-galactopyranosylorientin** on the activation of NF-kB and ERK pathways in LPS-stimulated BV-2 microglial cells.

Materials:

BV-2 cells



- DMEM with 10% FBS
- LPS
- 2"-O-beta-L-galactopyranosylorientin
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
- · HRP-conjugated secondary antibodies
- SDS-PAGE gels
- PVDF membranes
- Chemiluminescence detection system

Procedure:

- Cell Culture and Treatment:
 - 1. Culture BV-2 cells in DMEM with 10% FBS.
 - 2. Seed cells in 6-well plates and grow to 80-90% confluency.
 - 3. Pre-treat cells with **2"-O-beta-L-galactopyranosylorientin** for 1 hour, followed by LPS (1 μ g/mL) stimulation for 30 minutes.
- Protein Extraction:
 - 1. Wash cells with ice-cold PBS.
 - 2. Lyse the cells with RIPA buffer.
 - 3. Centrifuge the lysates and collect the supernatant.
 - 4. Determine protein concentration using a BCA assay.



- · Western Blotting:
 - 1. Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
 - 2. Block the membranes with 5% non-fat milk in TBST for 1 hour.
 - 3. Incubate the membranes with primary antibodies overnight at 4°C.
 - 4. Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - 5. Visualize the protein bands using a chemiluminescence detection system.
 - Quantify band intensities and normalize to the respective total protein or β-actin as a loading control.

Protocol 4: Assessment of Nrf2/HO-1 Pathway Activation in BV-2 Microglia

This protocol outlines the procedure to determine if **2"-O-beta-L-galactopyranosylorientin** activates the Nrf2/HO-1 antioxidant pathway.

Materials:

- BV-2 cells
- DMEM with 10% FBS
- LPS
- 2"-O-beta-L-galactopyranosylorientin
- Nuclear and cytoplasmic extraction kits
- Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-β-actin)
- HRP-conjugated secondary antibodies



• Western blot materials (as in Protocol 3)

Procedure:

- Cell Culture and Treatment:
 - 1. Culture and treat BV-2 cells as described in Protocol 3, with an extended LPS stimulation time (e.g., 6-24 hours) for optimal HO-1 induction.
- Subcellular Fractionation:
 - 1. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
- Western Blotting for Nrf2 Translocation:
 - 1. Perform Western blot analysis on the nuclear and cytoplasmic fractions.
 - 2. Probe the membranes with anti-Nrf2 antibody.
 - 3. Use Lamin B as a nuclear marker and β -actin as a cytoplasmic marker to confirm the purity of the fractions. An increase in the nuclear Nrf2 level indicates its activation.
- Western Blotting for HO-1 Expression:
 - 1. Perform Western blot analysis on whole-cell lysates.
 - 2. Probe the membrane with anti-HO-1 antibody to assess its expression level.
 - 3. Normalize to β -actin.

Visualizations Signaling Pathways

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Experimental Workflow

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